DroloxifeneCitrate

SERM pharmacology Estrogen receptor binding Breast cancer research

Droloxifene citrate is a triphenylethylene SERM offering >10x higher ER binding affinity and a 24h half-life vs tamoxifen. Its rapid clearance and distinct metabolic profile make it essential for comparative PK/PD and receptor binding studies. Unlike tamoxifen, it does not form DNA adducts. Available in ≥98% purity, ideal for oncology, endocrinology, and MDR reversal research.

Molecular Formula C32H37NO9
Molecular Weight 579.6 g/mol
Cat. No. B7944097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDroloxifeneCitrate
Molecular FormulaC32H37NO9
Molecular Weight579.6 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C26H29NO2.C6H8O7/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19,28H,4,17-18H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;
InChIKeyGTJXPMSTODOYNP-OQKDUQJOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Droloxifene Citrate: Preclinical Differentiation Data vs Tamoxifen and Other SERMs for Procurement Decisions


Droloxifene citrate (3-hydroxytamoxifen citrate) is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene class and a structural derivative of tamoxifen [1]. Preclinical studies reveal that droloxifene differs from tamoxifen in receptor binding affinity (>10-fold higher), pharmacokinetic properties (more rapid absorption and elimination, ~24 hour half-life vs tamoxifen's ~7–14 day half-life), and tissue-specific estrogenic/antiestrogenic balance [2]. These distinctions are essential for researchers evaluating SERMs for breast cancer models, comparative pharmacology studies, or structure-activity relationship investigations.

Why Droloxifene Citrate Cannot Be Assumed Interchangeable with Tamoxifen or Other SERMs


Despite shared structural ancestry with tamoxifen, droloxifene citrate exhibits quantitatively distinct pharmacological properties that preclude simple substitution. Preclinical and early clinical data demonstrate that droloxifene has a 10- to 60-fold higher binding affinity for the estrogen receptor, a more favorable antiestrogenic-to-estrogenic ratio in uterine tissue, and markedly different pharmacokinetics—including rapid absorption, minimal accumulation, and rapid elimination versus tamoxifen's prolonged tissue retention [1]. Additionally, droloxifene does not produce DNA adducts in contrast to tamoxifen, and demonstrates distinct metabolic pathways [2]. These differences manifest as divergent in vitro growth inhibition potency, cell-cycle effects, and in vivo tumor response profiles. Consequently, assuming functional interchangeability between droloxifene and tamoxifen—or other SERMs such as toremifene or raloxifene—would introduce confounding variables into experimental designs and invalidate cross-study comparisons.

Quantitative Differentiation Evidence: Droloxifene Citrate vs Closest Analogs


Estrogen Receptor Binding Affinity: Droloxifene Citrate vs Tamoxifen

Droloxifene demonstrates a 10- to 60-fold higher binding affinity for the estrogen receptor compared to tamoxifen in radioligand binding assays using rabbit uterine homogenates, with a measured IC50 of 24 nM for droloxifene [1]. This enhanced receptor engagement correlates with increased functional potency in downstream assays [2].

SERM pharmacology Estrogen receptor binding Breast cancer research

Pharmacokinetic Differentiation: Droloxifene Citrate Terminal Half-Life vs Tamoxifen

Droloxifene exhibits a terminal elimination half-life of approximately 24–25 hours in patients, in stark contrast to tamoxifen's prolonged half-life of 7–14 days [1]. This difference stems from fundamentally distinct metabolic pathways—droloxifene undergoes both oxidative metabolism and direct glucuronidation without forming the long-lived active metabolites characteristic of tamoxifen [2]. In a double-blind randomized study comparing 40 mg daily oral dosing of both compounds in metastatic breast cancer patients, droloxifene demonstrated rapid absorption, minimal accumulation, and rapid elimination, enabling faster onset of action and greater therapeutic scheduling flexibility than tamoxifen [3].

Pharmacokinetics Drug metabolism In vivo dosing schedule

Cell Cycle Inhibition and Growth Suppression: Droloxifene Citrate vs Tamoxifen

In head-to-head comparisons using human breast cancer cell lines, droloxifene demonstrated superior growth-inhibiting potency compared to tamoxifen [1]. Both compounds arrest ER-positive human breast cancer cells in the G1 phase of the cell cycle; however, droloxifene more potently inhibits growth of various human ER-positive mammary carcinoma cell lines, more effectively reduces S-phase populations, and produces long-term growth inhibition following short-term exposure at clinically relevant concentrations—a property not observed with continuous tamoxifen treatment [2]. Additionally, droloxifene antagonizes estrogen-independent, growth factor-stimulated proliferation of MCF-7 cells with higher efficiency and blocks estrogen-activated c-myc expression more effectively than tamoxifen [3].

Cell cycle analysis Breast cancer cell lines Growth inhibition assay

In Vivo Tumor Growth Inhibition: Droloxifene vs Multiple SERMs in ZR-75-1 Xenograft Model

In a comparative study evaluating seven antiestrogens (tamoxifen, toremifene, droloxifene, idoxifene, raloxifene, GW-5638, and EM-652) in ovariectomized nude mice bearing ZR-75-1 human breast tumor xenografts, droloxifene was among the compounds that decreased tumor progression rate under estrone stimulation [1]. Under estrone stimulation, all groups had more than 60% of tumors in progression except the EM-652 group (7%). While specific quantitative progression data for droloxifene alone was not isolated in the abstract, the study confirms that droloxifene exerts antiestrogenic activity in vivo and ranks among the active SERMs tested, with a profile distinct from tamoxifen (60% progression), toremifene (21% progression), and raloxifene (12% progression) in the absence of estrone stimulation [1].

Xenograft model In vivo efficacy Breast cancer

Endometrial Alkaline Phosphatase Activity: Droloxifene vs OH-Tamoxifen, OH-Toremifene, and Raloxifene

In human endometrial adenocarcinoma Ishikawa cells, droloxifene (10 nM) stimulated alkaline phosphatase (AP) activity by 2.2-fold, compared to 3.3-fold for (Z)-4-OH-tamoxifen, 3.5-fold for (Z)-4-OH-toremifene, and 1.6-fold for raloxifene [1]. This differential estrogenic activity in endometrial tissue reflects the varying agonistic/antagonistic balance among SERMs. Importantly, the stimulatory effect of droloxifene was completely reversed by co-incubation with the pure antiestrogen EM-800 (30 nM) [1]. The pure antiestrogens EM-800 and EM-652 exhibited no stimulatory effect on basal AP activity, demonstrating their lack of endometrial estrogenicity in this model [2].

Endometrial safety Ishikawa cells Tissue selectivity

Synthetic Accessibility and Overall Yield: Droloxifene Citrate Synthesis Optimization

An optimized synthetic procedure for droloxifene citrate starting from methoxybenzene and phenylacetic acid was reported to be shorter than previously published methods by two steps, with advantages including simple separation, purification, and configuration conversion [1]. The synthesis proceeds via Friedel-Crafts acylation, alkylation, demethylation, etherification, Grignard addition, elimination-dehydration, configuration conversion, and citrate salt formation, achieving an overall yield of 14.7% (9.2% for the configuration-specific step) [2]. The use of readily available starting materials and concise operation reduces synthetic complexity relative to some alternative SERM syntheses.

Synthesis Process chemistry Compound sourcing

Optimal Research and Procurement Applications for Droloxifene Citrate Based on Differentiated Properties


Comparative SERM Pharmacology Studies Requiring Distinct Pharmacokinetic Profiles

Droloxifene citrate is ideally suited for studies comparing SERMs with divergent pharmacokinetic properties. Its rapid absorption, minimal tissue accumulation, and ~24-hour terminal half-life contrast sharply with tamoxifen's 7–14 day half-life and extensive tissue retention [1]. This distinction enables researchers to investigate how pharmacokinetic parameters influence therapeutic outcomes, dosing schedule flexibility, and off-target effects. The compound's fundamentally different metabolic pathways—involving both oxidative metabolism and direct glucuronidation without forming long-lived active metabolites—provide a useful comparator for metabolism-dependent pharmacology studies [2].

Estrogen Receptor Binding and Structure-Activity Relationship Investigations

With a 10- to 60-fold higher binding affinity for the estrogen receptor compared to tamoxifen (IC50 = 24 nM in rabbit uterine homogenates) [1], droloxifene citrate serves as a high-affinity reference SERM for receptor binding studies and structure-activity relationship analyses. Its 3-hydroxy modification on the tamoxifen scaffold provides a defined structural basis for investigating how this substitution affects receptor engagement, co-regulator recruitment, and downstream transcriptional effects. Researchers can leverage the compound's enhanced binding to establish dose-response relationships at lower concentration ranges than required for tamoxifen.

Tissue-Selective Estrogenicity and Endometrial Safety Profiling

Droloxifene citrate demonstrates an intermediate endometrial estrogenic profile in Ishikawa cell assays (2.2-fold AP stimulation at 10 nM), positioning it between raloxifene (1.6-fold) and OH-tamoxifen/OH-toremifene (3.3- to 3.5-fold) [1]. This quantified difference makes droloxifene a valuable reference compound for studies examining the molecular determinants of tissue-selective SERM activity and endometrial safety. The compound's reduced estrogenicity in rat uterine models compared to tamoxifen further supports its utility in investigations of SERM-associated uterotropic effects [2].

Multidrug Resistance Reversal and Apoptosis Mechanism Studies

Droloxifene citrate exhibits two distinctive bioactivities beyond canonical SERM pharmacology: (1) reversal of multidrug resistance (MDR) in K562/A02 cells with modulation of mdr1, GST π, and TopoII α expression; and (2) induction of apoptosis in cultured rat luteal cells [1]. These properties, not widely reported for other triphenylethylene SERMs, position droloxifene as a unique tool compound for investigating SERM-mediated chemosensitization and non-ER-mediated apoptotic pathways. Researchers studying drug resistance mechanisms or ovarian cell biology may find specific utility in these off-target activities [1].

Quote Request

Request a Quote for DroloxifeneCitrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.